molecular formula C14H21BO4 B1316096 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 365564-07-4

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316096
CAS RN: 365564-07-4
M. Wt: 264.13 g/mol
InChI Key: CZYHRTIJLUONKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DPP23 involves the reaction of 3,5-dimethoxybenzaldehyde with 2’-aminoacetophenone in the presence of Ba(OH)₂ and subsequent treatment with methanol. The alternative synthetic methodology yields DPP23, which crystallizes in the centrosymmetric space group P21/c .


Molecular Structure Analysis

DPP23’s solid-state structure reveals weak N–H∙∙∙O hydrogen bonding and C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules. It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules with potent biological properties .


Chemical Reactions Analysis

DPP23 induces ROS-mediated apoptosis in cancer cells, contributing to its antitumor activity. It modulates gene expression related to oxidative stress and apoptosis, particularly affecting glutathione metabolism. CHAC1 emerges as a prominent candidate for DPP23’s mechanism of action .


Physical And Chemical Properties Analysis

DPP23 crystallizes in a centrosymmetric space group with unit cell dimensions: a = 11.775 Å, b = 5.3592 Å, c = 22.462 Å, and β = 96.576°. It exhibits weak hydrogen bonding and interactions between neighboring molecules .

Scientific Research Applications

Synthesis of Novel Derivatives and Materials

This compound has been utilized in the synthesis of novel derivatives with potential applications in various fields, including materials science and medicine. For instance, Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives were utilized to create boron-containing polyene systems, which are intermediates in synthesizing conjugated polyene materials for liquid crystal display (LCD) technology. Furthermore, their potential therapeutic applications for neurodegenerative diseases are under investigation, highlighting the compound's versatility in materials and biomedical research Das, Mahalingam, Das, Hosmane, & Evans, 2015.

Catalysis and Organic Transformations

In the field of catalysis, Chang et al. (2005) reported a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes using this dioxaborolane, catalyzed by palladium complexes. This method demonstrates the compound's utility in organic synthesis, particularly in the preparation of homoallylic alcohols through a catalytic silaboration process. The technique's regioselectivity and high yields underscore its importance for synthesizing complex organic molecules with precise configurations Chang, Rayabarapu, Yang, & Cheng, 2005.

Lipogenic Inhibitors and Potential Therapeutics

Additionally, Das et al. (2011) explored the synthesis of pinacolyl boronate-substituted stilbenes, including derivatives of the dioxaborolane compound, as novel lipogenic inhibitors. These compounds, such as BF102 and BF175, were found to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, suggesting their potential as leads for lipid-lowering drugs. This research highlights the compound's application in developing new therapeutic agents Das, Zhao, Tang, & Yang, 2011.

Advanced Polymer and Material Synthesis

The utility of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to the synthesis of advanced polymers and materials with unique properties. Welterlich, Charov, & Tieke (2012) demonstrated its application in creating deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, showcasing its relevance in materials science for developing novel polymeric materials with specific optical properties Welterlich, Charov, & Tieke, 2012.

Mechanism of Action

DPP23 selectively generates ROS in cancer cells, leading to apoptosis. Its impact on glutathione metabolism and modulation of gene expression contribute to its antitumor effects. Further studies are needed to fully elucidate its precise mechanism .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-11(16-5)9-12(8-10)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYHRTIJLUONKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584477
Record name 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

365564-07-4
Record name 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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